N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound It features a cyanocyclohexyl group attached to an acetamide moiety, which is further connected to a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Attachment of the acetamide group: The cyanocyclohexyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Introduction of the trimethylphenoxy group: Finally, the acetamide derivative is reacted with 2,4,6-trimethylphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other acetamide derivatives or compounds containing cyanocyclohexyl and trimethylphenoxy groups.
This compound: is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties.
Highlighting Uniqueness
- The presence of the cyanocyclohexyl group may enhance the compound’s stability and lipophilicity.
- The trimethylphenoxy group can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-14(2)17(15(3)10-13)22-11-16(21)20-18(12-19)7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFELMBBKBBFGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2(CCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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